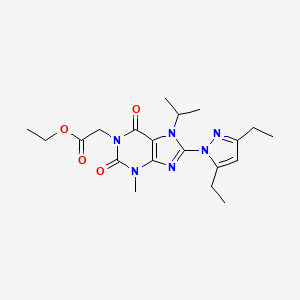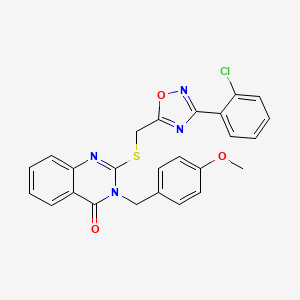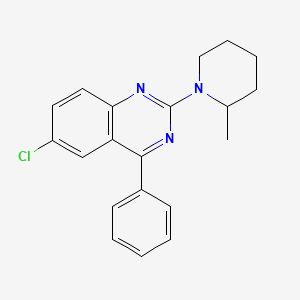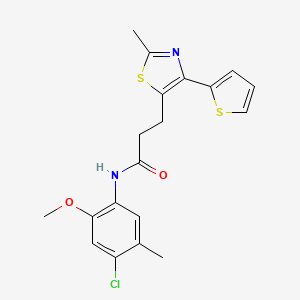![molecular formula C10H10N4S2 B3396364 2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 1017232-61-9](/img/structure/B3396364.png)
2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Übersicht
Beschreibung
“2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine” is a compound that belongs to the class of thiazolo-triazoles . Thiazolo-triazoles have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of thiazolo-triazoles involves various synthetic approaches . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . Another efficient procedure for the synthesis of thiazolo-triazoles involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of thiazolo-triazoles is supported by FT-IR, 1HNMR, and Mass spectra . The thiazolo-triazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Chemical Reactions Analysis
Thiazolo-triazoles exhibit high reactivity toward various electrophilic reagents due to the presence of an active methylene group . For example, salt 1 is stable upon heating in alcohol or acetic acid medium, whereas the heating of salt 2 in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide 7 .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo-triazoles can be determined by various techniques such as melting points, crystallization solvents, and yields .Wirkmechanismus
Target of Action
Similar compounds, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
It’s likely that it interacts with its targets (potentially cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential anti-inflammatory activity . By inhibiting COX1 and COX2, it may disrupt the synthesis of prostaglandins, which are key mediators of inflammation.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX1 and COX2. This could result in decreased inflammation and pain .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine in lab experiments is its ability to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine. One of the significant directions is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Further research is also needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has shown promising results in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Biochemische Analyse
Biochemical Properties
Compounds of the thiazolo[3,2-b][1,2,4]triazole class have been reported to exhibit diverse biological activities, including anti-inflammatory and analgesic effects
Cellular Effects
Related compounds have shown potent analgesic activity and anti-inflammatory activity . These effects suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Eigenschaften
IUPAC Name |
2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSBVQZDPEAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3396288.png)
![2-(4-chlorophenoxy)-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396293.png)




![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396344.png)
![2-{[5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396350.png)
![7-Chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3396352.png)



